molecular formula C17H19BrN4O3S B2920219 4-(8-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine CAS No. 2191265-29-7

4-(8-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine

Cat. No.: B2920219
CAS No.: 2191265-29-7
M. Wt: 439.33
InChI Key: DGHRNXDDKZWHMR-UHFFFAOYSA-N
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Description

4-(8-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the pyrido[2,3-d]pyrimidine core have been extensively investigated for their ability to modulate key biological targets . For instance, the structurally related molecule ABT-702, which features a pyrido[2,3-d]pyrimidine core, is a well-characterized, potent, and orally active non-nucleoside adenosine kinase (AK) inhibitor . In preclinical studies, AK inhibitors like ABT-702 have demonstrated robust analgesic and anti-inflammatory properties by enhancing the localized concentrations of endogenous adenosine, presenting a non-opioid mechanism of action for pain research . Furthermore, the tetrahydropyrido-pyrimidine scaffold is recognized as a privileged structure in oncology research. Related tetrahydropyrido[4,3-d]pyrimidine derivatives have been developed as novel inhibitors of human topoisomerase II (topoII), a validated target for cancer treatment, and have shown promising antiproliferative activities against a range of human cancer cell lines . This scaffold has also been explored in the development of HPK1 inhibitors for immuno-oncology and autoimmune diseases , as well as in the design of EGFR inhibitors for targeted cancer therapy . The specific substitution pattern on this compound, including the 2-bromophenylsulfonyl and morpholine groups, makes it a valuable intermediate for constructing diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This compound is intended for use in these and other exploratory biological assays to further elucidate its specific mechanism of action and potential research applications.

Properties

IUPAC Name

4-[8-(2-bromophenyl)sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O3S/c18-14-5-1-2-6-15(14)26(23,24)22-7-3-4-13-12-19-17(20-16(13)22)21-8-10-25-11-9-21/h1-2,5-6,12H,3-4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHRNXDDKZWHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C3=CC=CC=C3Br)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(8-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a morpholine ring and a tetrahydropyrido-pyrimidine core with a bromophenyl sulfonyl substituent. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Antimicrobial Activity : Studies have indicated that derivatives of pyrimidine and pyridine compounds exhibit significant antimicrobial properties. The presence of the sulfonyl group may enhance these effects by interacting with bacterial enzymes or receptors.
  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit various enzymes such as acetylcholinesterase and urease. This suggests that this compound may also possess enzyme inhibitory properties.
  • Anticancer Potential : The tetrahydropyrido-pyrimidine core is associated with anticancer activity in various studies. The compound's ability to modulate cellular pathways could be explored for therapeutic applications in cancer treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The sulfonamide moiety may facilitate binding to specific receptors or enzymes, altering their activity.
  • Molecular Interactions : Hydrogen bonding and hydrophobic interactions play crucial roles in the binding affinity of the compound to target sites.
  • Cellular Pathway Modulation : Similar compounds have been shown to influence signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Screening : A study conducted on related compounds demonstrated strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 1.13 µM to 6.28 µM, indicating potent efficacy compared to standard drugs .
  • Enzyme Inhibition Assays : Research on sulfonamide derivatives revealed significant inhibition of urease and acetylcholinesterase activities. For instance, one derivative showed an IC50 value of 2.14 µM against urease .
  • Anticancer Studies : Investigations into the anticancer properties of similar tetrahydropyrido-pyrimidine derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialStrong activity against S. typhi
Enzyme InhibitionIC50 values ranging from 1.13 µM
AnticancerInhibition of tumor growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives:

Compound Name Substituent at C-8 Substituent at C-2 Molecular Formula Key Properties/Activities Reference
Target Compound 2-Bromophenylsulfonyl Morpholine C₁₈H₁₉BrN₄O₃S Not explicitly reported in evidence
8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one 4-Bromobenzyl Methyl C₁₇H₁₇BrN₄O Intermediate for kinase inhibitors
4-(5-Chloro-8-(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (3c) 4-Methoxyphenyl Morpholine C₁₉H₂₀ClN₅O₂ High selectivity in coupling reactions
7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-sulfamoylphenyl)amino)pyrrolo[2,3-d]pyrimidine-6-carboxamide Sulfamoylphenylamino Pyrrolo[2,3-d]pyrimidine C₃₁H₃₃N₈O₄S PI3Kα inhibition (IC₅₀ = 12 nM)

Key Observations :

  • Substituent Position: The C-8 position is critical for modulating reactivity and biological activity.
  • Morpholine vs. Other Heterocycles : Morpholine at C-2 (target compound) improves solubility and pharmacokinetics compared to methyl or pyrrolo groups in analogues .

Data Tables

Table 1: Comparative Reactivity of C-8 Substituted Pyrido[2,3-d]pyrimidines
Entry Substrate Coupling Partner Yield (%) Selectivity (C-8:C-5) Reference
1 1a (Iodo at C-8) p-Methoxyphenylboronic acid 89 95:5
2 1b (Bromo at C-8) Phenylboronic acid 72 30:70
3 Target Compound (Sulfonyl) N/A N/A N/A N/A

Note: The target compound’s sulfonyl group may preclude coupling reactivity, favoring direct functionalization during synthesis .

Q & A

Q. What are the key synthetic strategies for constructing the tetrahydropyrido[2,3-d]pyrimidine core in this compound?

The tetrahydropyrido[2,3-d]pyrimidine core can be synthesized via nucleophilic substitution and cyclization reactions. A common approach involves reacting 4,6-dichloro-2-(methylsulfanyl)pyrimidine derivatives with amines or alcohols under basic conditions (e.g., Et3_3N in THF) to form intermediates, followed by mesylation (using MsCl) and ring closure. For example, substitution with morpholine introduces the morpholine moiety at the 2-position, while subsequent sulfonylation at the 8-position incorporates the 2-bromophenylsulfonyl group .

Q. How can the introduction of the 2-bromophenylsulfonyl group be optimized during synthesis?

The sulfonylation step typically employs 2-bromophenylsulfonyl chloride as a reagent. Optimization involves controlling reaction temperature (0–25°C), stoichiometry (1.1–1.5 equivalents of sulfonyl chloride), and using aprotic solvents like dichloromethane or THF. Post-reaction purification via column chromatography (e.g., AcOEt/hexane gradients) ensures removal of unreacted sulfonyl chloride and byproducts .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions. For instance, the morpholine protons appear as a triplet at δ 3.6–3.8 ppm, while the 2-bromophenylsulfonyl group shows aromatic signals at δ 7.4–8.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed [M+H]+^+ ions) .
  • HPLC : Purity ≥98% is confirmed using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do structural modifications at the morpholine moiety influence the compound's biological activity?

Replacing morpholine with other amines (e.g., piperidine or pyrrolidine) alters steric and electronic properties, impacting target binding. For example, morpholine’s oxygen atom enhances solubility and hydrogen-bonding interactions with kinase ATP-binding pockets, as shown in molecular docking studies with CDK8. Activity assays (e.g., MTT proliferation tests on pancreatic cancer cells) reveal that morpholine derivatives exhibit superior IC50_{50} values compared to bulkier analogs .

Q. What methodologies are effective in resolving contradictions in spectroscopic data during structural elucidation?

  • X-ray Crystallography : Resolves ambiguities in NMR assignments by providing unambiguous bond lengths and angles. For instance, a related bromophenoxy-pyrimidine derivative was confirmed via single-crystal analysis (R factor = 0.067), validating the sulfonyl group’s orientation .
  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals, such as distinguishing diastereotopic protons in the tetrahydropyrido ring .

Q. How can computational methods like molecular docking predict the target interactions of this compound?

Docking studies (e.g., using AutoDock Vina) model the compound’s binding to kinases (e.g., CDK9). Key steps include:

Protein Preparation : Retrieve CDK9 structure (PDB: 4BCF) and remove water molecules.

Ligand Optimization : Minimize the compound’s energy using Gaussian09 at the B3LYP/6-31G* level.

Grid Generation : Focus on the ATP-binding pocket (coordinates: x=15.2, y=22.5, z=18.7).
Results predict hydrogen bonds between the sulfonyl group and Lys48, and π-π stacking between the pyrimidine core and Phe103 .

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